Azotomycin sodium
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Overview
Description
Azotomycin sodium is the sodium salt of Azotomycin.
Scientific Research Applications
Immunosuppressive Effects :
- Azotomycin has been observed to have potent effects on the immune system. It was found to inhibit the blastogenic responses of human lymphocytes to mitogens, indicating potential as an immunosuppressive agent (Hersh & Brown, 1971).
Biochemical Impact and Toxicity Studies :
- Research on Azotomycin's biochemical basis for acute and cumulative toxicity showed that it acts as a powerful inhibitor of L-asparagine synthetase in vivo. This finding implies significant biochemical interactions that could be relevant for treating certain conditions (Cooney et al., 1974).
Antitumor Activity :
- Azotomycin has shown antitumor activity in clinical data. It's an analog of L-glutamine and demonstrated remarkable effects against human tumor lines in animal models. This suggests its potential reevaluation for clinical trials in cancer treatment (Catane et al., 1979).
Chemotherapeutic Effects in Tumor Systems :
- The drug displayed notable chemotherapeutic effects in a spectrum of transplantable experimental tumor systems, including human tumor xenografts in mice. This supports its potential reexamination as a therapeutic agent for various tumors (Ovejera et al., 1979).
Renewed Clinical Interest :
- There has been renewed interest in Azotomycin, especially given its significant activity in colorectal cancer. The recent results in human tumor xenografts suggest that Azotomycin, along with other glutamine antagonists, could be revalued in modern clinical settings (Kisner et al., 1980).
Properties
CAS No. |
55156-24-6 |
---|---|
Molecular Formula |
C17H22N7NaO8 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
sodium;(2S)-2-[[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoate |
InChI |
InChI=1S/C17H23N7O8.Na/c18-11(16(29)30)3-6-14(27)23-12(4-1-9(25)7-21-19)15(28)24-13(17(31)32)5-2-10(26)8-22-20;/h7-8,11-13H,1-6,18H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32);/q;+1/p-1/t11-,12-,13-;/m0./s1 |
InChI Key |
BLLHCAJGRHAVEL-QKWXXBCPSA-M |
Isomeric SMILES |
C(CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)[O-])[C@@H](C(=O)O)N.[Na+] |
SMILES |
C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+] |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)[O-])C(C(=O)O)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7644-67-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azotomycin sodium; 1719 Sodium; A 10270B; A-10270B; A10270B; Antibiotic 1719 sodium salt; Azotomycin sodium salt; NSC 56654; NSC56654; NSC-56654; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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